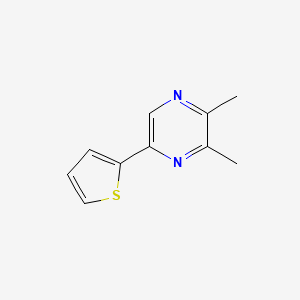

2,3-Dimethyl-5-(thiophen-2-yl)pyrazine

Description

Properties

CAS No. |

77390-03-5 |

|---|---|

Molecular Formula |

C10H10N2S |

Molecular Weight |

190.27 g/mol |

IUPAC Name |

2,3-dimethyl-5-thiophen-2-ylpyrazine |

InChI |

InChI=1S/C10H10N2S/c1-7-8(2)12-9(6-11-7)10-4-3-5-13-10/h3-6H,1-2H3 |

InChI Key |

MFWHSPRWZFROII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N=C1C)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Comparative Data Table of Preparation Methods

Detailed Reaction Conditions and Notes

Friedel-Crafts and Lewis Acid Route

- Bronsted acids such as hydrochloric acid, sulfuric acid, trifluoroacetic acid, oxalic acid, and p-toluenesulfonic acid can catalyze the Friedel-Crafts step.

- The condensation with diaminomaleonitrile is challenging with electron-rich carbonyls but facilitated by Lewis acids.

- This method is novel in using alkoxythiophenes for twofold Friedel-Crafts with oxalyldichloride.

- Purification by crystallization is straightforward due to product properties.

Oxidative Dehydrogenation Details

- Air flow rate is controlled at approximately 0.2 L/min per gram of dihydropyrazine.

- Reaction temperature is critical: 65 °C or 75 °C depending on catalyst loading for optimal conversion.

- Post-reaction workup involves solvent recovery, extraction with toluene, neutralization of aqueous phase, and recrystallization of byproducts.

- Final distillation yields high-purity 2,3-dimethylpyrazine with over 99% purity confirmed by gas chromatography.

Condensation with Quadrol

- Initial condensation at 0 °C in ethanol.

- Reflux with potassium hydroxide and metal oxide catalyst for 18 hours.

- Removal of catalyst and solvent recovery is followed by extraction and drying.

- Final distillation collects the fraction boiling between 75 °C and 78 °C.

- This method emphasizes environmental benefits and low-cost production.

Iodine-Mediated Annulation

- Typically involves iodine as an oxidant in a one-pot procedure.

- Suitable for synthesizing 2-(thiophen-2-yl)pyrazine derivatives.

- Yields around 70–76% with column chromatography purification.

- Characterization includes NMR, IR, and mass spectrometry confirming product identity.

Summary and Recommendations

The synthesis of 2,3-Dimethyl-5-(thiophen-2-yl)pyrazine can be effectively achieved by:

- Employing a Friedel-Crafts acylation followed by Lewis acid-catalyzed condensation for direct construction of the substituted pyrazine ring with thiophene substituents.

- Utilizing oxidative dehydrogenation of corresponding dihydropyrazine precursors in the presence of potassium hydroxide and air in ethanol for aromatization.

- Implementing condensation of dimethyl diketone with quadrol followed by dehydrogenation as a green, cost-effective alternative.

- Considering iodine-mediated oxidative annulation for related thiophene-pyrazine derivatives.

Each method offers distinct advantages regarding operational simplicity, environmental impact, yield, and scalability. Selection depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-(2-thienyl)pyrazine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

2,3-Dimethyl-5-(2-thienyl)pyrazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its bioactive properties.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-(2-thienyl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Alkyl vs. Aromatic Substituents :

- Alkyl chains (e.g., 2-methylpropyl or isobutyl) enhance volatility and pheromone activity in insects .

- Thiophene or bromine substituents increase aromaticity and electronic conjugation, making them suitable for optoelectronic materials .

Biological Activity :

- Antimicrobial Effects : 5-Isobutyl-2,3-dimethylpyrazine exhibits stronger antifungal activity (MIC = 3 mg/mL against Candida albicans) compared to simpler methylpyrazines .

- Pheromone Specificity : The 2-methylpropyl group in 2,3-dimethyl-5-(2-methylpropyl)pyrazine is critical for trail-following behavior in ants, whereas longer alkyl chains (e.g., 2-methylbutyl) show reduced activity .

Chemical Reactivity :

- Boronate esters (e.g., 2,3-dimethyl-5-(dioxaborolan-2-yl)pyrazine) serve as intermediates in cross-coupling reactions for drug synthesis .

- Brominated derivatives (e.g., 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine) enable further functionalization via halogen exchange .

Electronic and Physicochemical Properties

- Solubility : Thiophene-containing pyrazines (e.g., 2,3-Dimethyl-5-(thiophen-2-yl)pyrazine) exhibit lower water solubility due to aromatic hydrophobicity, whereas alkylated derivatives are more volatile .

- Stability : Bromine and boron substituents enhance thermal stability, as seen in crystal structures (melting point = 445 K for brominated analogs) .

- Spectroscopic Features : Thiophene rings contribute to UV-Vis absorption maxima shifts (e.g., ~350–400 nm for di-thiophenyl pyrazines), relevant for photothermal applications .

Biological Activity

2,3-Dimethyl-5-(thiophen-2-yl)pyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its potential applications in antimicrobial and antifungal research, as well as its implications in drug development.

2,3-Dimethyl-5-(thiophen-2-yl)pyrazine is characterized by a pyrazine ring substituted with two methyl groups and a thiophene moiety. Its structure allows for various interactions at the molecular level, making it a candidate for biological activity studies.

Antimicrobial and Antifungal Properties

Research indicates that 2,3-Dimethyl-5-(thiophen-2-yl)pyrazine exhibits promising antimicrobial and antifungal properties. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key enzymes essential for microbial survival.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Antifungal | Inhibits fungal growth | |

| Drug Development | Potential lead for novel drugs |

The biological activity of 2,3-Dimethyl-5-(thiophen-2-yl)pyrazine can be attributed to its ability to interact with specific molecular targets. This interaction may lead to alterations in cellular processes, such as:

- Disruption of Cell Membranes : The compound may integrate into lipid bilayers, compromising membrane integrity.

- Enzyme Inhibition : It may inhibit enzymes critical for metabolic pathways in microorganisms.

Study on Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of various pyrazine derivatives, 2,3-Dimethyl-5-(thiophen-2-yl)pyrazine was found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an effective antimicrobial agent.

Research on Drug Development

Another research effort focused on the synthesis of novel compounds based on the pyrazine scaffold, including 2,3-Dimethyl-5-(thiophen-2-yl)pyrazine. The study evaluated these compounds' effectiveness against resistant strains of bacteria and fungi, highlighting their potential as leads in drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dimethyl-5-(thiophen-2-yl)pyrazine, and how are intermediates characterized?

- Methodology : The compound can be synthesized via condensation reactions involving thiophene derivatives. For example, thiophene-2-carboxaldehyde may react with dimethylpyrazine precursors under acidic or basic conditions. Key intermediates (e.g., hydrazides or acetylated thiophenes) are purified via column chromatography and characterized using NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups. Mass spectrometry (MS) is critical for verifying molecular weight .

- Intermediate Analysis : Evidence from similar pyrazine-thiophene hybrids highlights the use of hydrazine derivatives and cyclization steps to form the pyrazine ring. Reaction progress is monitored via TLC, and intermediates are isolated through solvent extraction .

Q. What spectroscopic and crystallographic techniques are employed to confirm the structure of 2,3-Dimethyl-5-(thiophen-2-yl)pyrazine?

- Spectroscopy : ¹H NMR (300–500 MHz) identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazine CH3 groups at δ 2.3–2.5 ppm). IR confirms C=N stretches (~1600 cm⁻¹) and C-S bonds (~680 cm⁻¹). UV-Vis spectra (λmax ~260–280 nm) indicate π→π* transitions in the conjugated system .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Hydrogen bonding and π-stacking interactions are analyzed via Mercury or Olex2 .

Advanced Research Questions

Q. How do non-adiabatic dynamics simulations explain the photophysical behavior of 2,3-Dimethyl-5-(thiophen-2-yl)pyrazine?

- Methodology : A 24-mode model Hamiltonian (including all vibrational modes) is constructed to study excited-state dynamics. Multiconfiguration time-dependent Hartree (MCTDH) simulations track wave packet propagation on coupled S₁/S₂ potential energy surfaces. Electronic transitions are benchmarked against experimental absorption spectra .

- Key Findings : Symmetry considerations (e.g., C₂v symmetry in pyrazine) dictate vibronic coupling. Weakly coupled modes (e.g., thiophene ring puckering) contribute to spectral broadening. Computational results align with ultrafast transient absorption data .

Q. How does 2,3-Dimethyl-5-(thiophen-2-yl)pyrazine influence magnetic and conductive properties in coordination polymers?

- Design Strategy : The compound acts as a redox-active ligand. Reaction with transition metals (e.g., Cr(II)) induces electron transfer, forming mixed-valence systems. For example, CrCl₂(pyrazine)₂ exhibits high conductivity (σ ~10⁻³ S/cm) due to delocalized electrons on the pyrazine-thiophene scaffold .

- Experimental Validation : Magnetic susceptibility measurements (SQUID) reveal ferrimagnetic ordering below 55 K. Electron paramagnetic resonance (EPR) and DFT calculations confirm ligand-to-metal charge transfer .

Q. What strategies optimize the biological activity of 2,3-Dimethyl-5-(thiophen-2-yl)pyrazine derivatives?

- Structure-Activity Relationships (SAR) : Thiophene and pyrazine moieties enhance antimicrobial activity. Derivatives are tested against Gram-positive bacteria (MIC ~2–8 µg/mL) via broth microdilution. Substituents (e.g., halogens) on the thiophene ring improve lipophilicity and membrane penetration .

- Mechanistic Studies : Fluorescence microscopy and flow cytometry assess membrane disruption. Molecular docking predicts binding to bacterial topoisomerase IV (ΔG ~−9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.